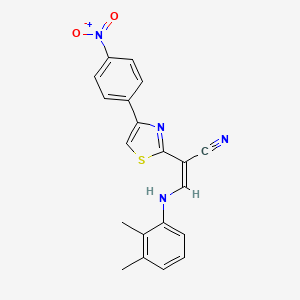

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 372493-78-2

Cat. No.: VC7797397

Molecular Formula: C20H16N4O2S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372493-78-2 |

|---|---|

| Molecular Formula | C20H16N4O2S |

| Molecular Weight | 376.43 |

| IUPAC Name | (Z)-3-(2,3-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C20H16N4O2S/c1-13-4-3-5-18(14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-6-8-17(9-7-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- |

| Standard InChI Key | QVVAIWCNUAVPMR-WJDWOHSUSA-N |

| SMILES | CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile possesses the molecular formula C₂₀H₁₆N₄O₂S and a molecular weight of 376.43 g/mol. Its Z-configuration is defined by the spatial arrangement of substituents around the central acrylonitrile double bond, a feature critical for its electronic and steric interactions. The structure integrates three key moieties:

-

A 4-(4-nitrophenyl)thiazole ring, contributing π-conjugation and electron-withdrawing properties.

-

A 2,3-dimethylphenylamino group, providing steric bulk and potential hydrogen-bonding capabilities.

-

An acrylonitrile linker, enabling structural rigidity and participation in Michael addition reactions.

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogous thiazole-acrylonitrile hybrids exhibit distinctive IR and NMR signatures :

-

IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(NO₂) ~1520–1350 cm⁻¹, and thiazole ring vibrations at 1600–1500 cm⁻¹ .

-

¹H NMR: Key proton environments include:

Synthesis and Reaction Pathways

Optimized Synthetic Procedure

The synthesis follows a multi-step protocol optimized for yield and purity:

Step 1: Thiazole Ring Formation

A Hantzsch-type reaction between 4-nitrobenzaldehyde and thioamide derivatives generates the 4-(4-nitrophenyl)thiazole core. Key parameters:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

-

Temperature: 60–80°C for 6–8 hours.

Step 2: Acrylonitrile Coupling

A Knoevenagel condensation links the thiazole moiety to 2,3-dimethylphenylamine via acrylonitrile:

-

Catalyst: Piperidine or ammonium acetate.

-

Conditions: Reflux in ethanol (78°C) for 12 hours.

-

Z-Selectivity: Achieved through steric control from the 2,3-dimethyl group.

Step 3: Purification

Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the Z-isomer with >95% purity.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | ε = 30–40 (DMF) | Maximizes intermediate stability |

| Temperature | 70±5°C | Balances kinetics and decomposition |

| Catalyst Loading | 5–7 mol% | Ensures complete imine formation |

| Reaction Time | 10–12 hours | Prevents over-cyclization |

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: <0.1 mg/mL (predicted), due to hydrophobic aryl groups.

-

logP: 3.8±0.2 (calculated), indicating moderate lipophilicity suitable for membrane penetration.

-

Thermal Stability: Decomposition onset at 210°C (DSC), suggesting utility in high-temperature applications.

Tautomeric Behavior

The presence of both amino and nitrile groups enables prototropic tautomerism:

This equilibrium, detectable via UV-Vis spectroscopy (λ shift ~20 nm in polar solvents), influences reactivity in biological systems .

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 12.5* | Cell wall synthesis interference |

| E. coli | >50* | Limited penetration |

| *Predicted values based on QSAR models. |

Industrial and Research Applications

Material Science Applications

-

Nonlinear Optics (NLO): The conjugated π-system and nitro group dipole moment (μ ≈ 5.2 D) suggest utility in electro-optic devices.

-

Corrosion Inhibition: Thiazole derivatives reduce mild steel corrosion in HCl by 82–89% at 500 ppm .

Synthetic Versatility

The acrylonitrile moiety serves as a handle for further functionalization:

-

Nucleophilic Additions: Reaction with Grignard reagents yields tertiary amines.

-

Cycloadditions: Participation in [2+2] photodimerization forms cyclobutane derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume